molecular formula C18H24N2O B1385698 N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine CAS No. 356532-48-4

N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine

Cat. No.: B1385698
CAS No.: 356532-48-4
M. Wt: 284.4 g/mol
InChI Key: DTSXWDNQWJERTR-UHFFFAOYSA-N
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Description

“N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine” is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-diaminobenzene, diethylamine, and 2-phenoxyethanol.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

“N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “N1,N1-diethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-diethyl-1,4-benzenediamine: Lacks the phenoxyethyl group, which may affect its chemical properties and applications.

    N1,N1-dimethyl-N4-(2-phenoxyethyl)-1,4-benzenediamine: Similar structure but with dimethyl groups instead of diethyl groups, potentially altering its reactivity and biological activity.

Properties

IUPAC Name

4-N,4-N-diethyl-1-N-(2-phenoxyethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-3-20(4-2)17-12-10-16(11-13-17)19-14-15-21-18-8-6-5-7-9-18/h5-13,19H,3-4,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSXWDNQWJERTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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